molecular formula C19H15N3O4S B2627399 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 476281-64-8

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2627399
CAS No.: 476281-64-8
M. Wt: 381.41
InChI Key: WJVUBFZCUMPIRC-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a dioxopyrrolidine ring and a 4-methoxy-benzothiazole moiety. The dioxopyrrolidinyl group and benzothiazole/benzamide scaffold are critical for modulating biological activity, particularly in metabolic regulation and protein glycosylation .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-26-13-3-2-4-14-17(13)20-19(27-14)21-18(25)11-5-7-12(8-6-11)22-15(23)9-10-16(22)24/h2-8H,9-10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVUBFZCUMPIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3S , with a molecular weight of approximately 370.47 g/mol . The structure features a benzamide core linked to a thiazole ring and a pyrrolidinone moiety , which contributes to its diverse interactions with biological targets.

Structural Features

FeatureDescription
Benzamide CoreProvides stability and interaction potential
Thiazole RingKnown for various biological activities
Dioxopyrrolidine StructureEnhances stability and reactivity

The compound's mechanism of action involves its interaction with specific enzymes and receptors within biological systems. Initial studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially modulating their activity and leading to therapeutic effects.

Research Findings

  • Anti-Aggregation Activity : Recent research indicates that derivatives of benzothiazole, similar to this compound, exhibit anti-aggregation properties against proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds designed with similar structural features have shown promising results in inhibiting the formation of toxic protein aggregates .
  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. This could have implications for treating conditions where these pathways are dysregulated .
  • Cellular Interactions : Interaction studies have suggested that the compound binds effectively to certain cellular receptors, which could mediate its biological effects. Techniques like surface plasmon resonance are recommended for further investigation into these interactions .

Case Studies

A notable study demonstrated that compounds with similar structural motifs exhibited significant anti-fibrillar activity against tau and α-synuclein aggregates. Specifically, modifications to the benzothiazole moiety enhanced the anti-aggregation effects, indicating that structural optimization could lead to more potent derivatives .

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N-(2,5-Dioxopyrrolidin-1-yl)Benzamide (MPPB)

  • Structure : Features a 2,5-dimethylpyrrole group instead of the 4-methoxy-benzothiazole moiety.
  • Activity :
    • Enhances mAb production by up to 202% in rCHO cells via increased glucose uptake and intracellular ATP levels .
    • Suppresses galactosylation of mAbs, impacting therapeutic quality .
    • Optimal activity at 0.32 mM concentration with >80% cell viability .
  • SAR Insights : The 2,5-dimethylpyrrole group is critical; its removal (e.g., compound 6 in ) abolishes activity.

4-Pyrrol-1-yl Benzoic Acid Hydrazide Analogs

  • Structure : Replaces the dioxopyrrolidinyl group with hydrazide and oxadiazole/triazole rings.
  • Activity : Demonstrates broad-spectrum antibacterial and antifungal effects (MIC: 0.5–8 µg/mL) but lacks mAb-enhancing properties .

4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-Difluoro-1,3-Benzothiazol-2-ylidene)Benzamide

  • Structure : Contains a 3-ethyl-4,6-difluoro-benzothiazole group.

Functional Comparison with Non-Benzamide Compounds

Valproic Acid and Butyric Acid

  • Mechanism : Histone deacetylase (HDAC) inhibitors that enhance mAb production by prolonging cell viability.
  • Efficacy : Increase mAb yield by 1.5–2.0-fold but require higher concentrations (1–5 mM) compared to MPPB .

Dimethyl Sulfoxide (DMSO)

  • Mechanism : Induces cell cycle arrest and stress responses.
  • Efficacy : Enhances mAb production by 1.3–1.5-fold at 1% v/v but reduces cell viability to <60% .

Key Data Tables

Table 1. Comparison of Pyrrole Derivatives in rCHO Cell Cultures

Compound Cell Viability (%) Relative mAb Productivity Key Structural Feature
MPPB 85–90 202% 2,5-Dimethylpyrrole
Alkylpyrrole Derivatives <50 140–780% Alkyl substituents on pyrrole
2,5-Dimethylpyrrole (13) 88 780% Minimal steric hindrance
Target Compound N/A N/A 4-Methoxy-benzothiazole

Table 2. Efficacy of mAb-Enhancing Compounds

Compound Optimal Concentration mAb Increase Cell Viability (%) Glycosylation Impact
MPPB 0.32 mM 202% 85–90 Suppressed
Valproic Acid 2 mM 150% 70–75 Minimal
DMSO 1% v/v 130% 50–60 Unreported

Research Findings and Implications

  • Structural Optimization : The 2,5-dimethylpyrrole group in MPPB balances productivity and viability, whereas bulkier substituents (e.g., alkyl chains) reduce viability despite higher productivity .
  • Glycosylation Trade-Off : MPPB’s suppression of galactosylation necessitates post-production modifications for therapeutic mAbs, adding complexity .
  • However, empirical data are lacking .

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